molecular formula C22H27ClN2O6S3 B11690869 1-[(2-Chloro-5-{[3-(piperidin-1-ylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]piperidine

1-[(2-Chloro-5-{[3-(piperidin-1-ylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]piperidine

Cat. No.: B11690869
M. Wt: 547.1 g/mol
InChI Key: JIAWONVLSQYNIF-UHFFFAOYSA-N
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Description

1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is a complex organic compound featuring a piperidine ring and multiple sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. Common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of Grignard reagents for efficient synthesis . These methods are designed to be scalable and cost-effective, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C22H27ClN2O6S3

Molecular Weight

547.1 g/mol

IUPAC Name

1-[3-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine

InChI

InChI=1S/C22H27ClN2O6S3/c23-21-11-10-19(17-22(21)34(30,31)25-14-5-2-6-15-25)32(26,27)18-8-7-9-20(16-18)33(28,29)24-12-3-1-4-13-24/h7-11,16-17H,1-6,12-15H2

InChI Key

JIAWONVLSQYNIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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